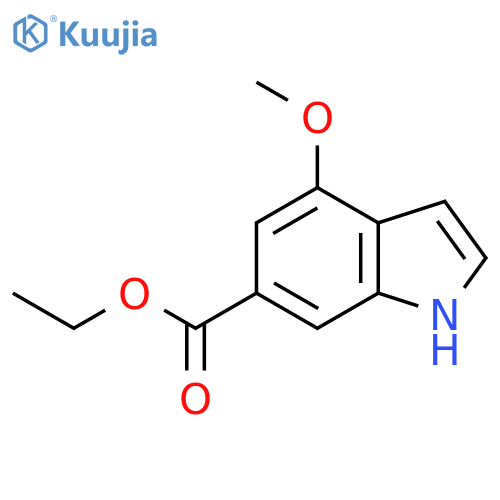Cas no 1459215-15-6 (Ethyl 4-methoxy-1H-indole-6-carboxylate)

1459215-15-6 structure
商品名:Ethyl 4-methoxy-1H-indole-6-carboxylate
CAS番号:1459215-15-6
MF:C12H13NO3
メガワット:219.236523389816
CID:4821189
Ethyl 4-methoxy-1H-indole-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-methoxy-1H-indole-6-carboxylate
-
- インチ: 1S/C12H13NO3/c1-3-16-12(14)8-6-10-9(4-5-13-10)11(7-8)15-2/h4-7,13H,3H2,1-2H3
- InChIKey: GHKNEJUTFCMKQF-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC(C(=O)OCC)=CC2=C1C=CN2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 257
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 51.3
Ethyl 4-methoxy-1H-indole-6-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM245297-1g |
Ethyl 4-methoxy-1H-indole-6-carboxylate |
1459215-15-6 | 95%+ | 1g |
$448 | 2021-08-04 | |
| Alichem | A199010689-1g |
Ethyl 4-methoxy-1H-indole-6-carboxylate |
1459215-15-6 | 97% | 1g |
$524.16 | 2022-04-02 | |
| Chemenu | CM245297-1g |
Ethyl 4-methoxy-1H-indole-6-carboxylate |
1459215-15-6 | 95%+ | 1g |
$473 | 2023-02-02 |
Ethyl 4-methoxy-1H-indole-6-carboxylate 関連文献
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
5. Water
1459215-15-6 (Ethyl 4-methoxy-1H-indole-6-carboxylate) 関連製品
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
